

# An In-depth Technical Guide to the Ionizable Lipidoid 503O13

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**503O13** is a biodegradable, ionizable cationic lipidoid that has emerged as a significant component in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) in vivo.[1] Its rational design, incorporating features like optimal tail length and tertiary amines, contributes to its high efficiency in gene silencing.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **503O13**, with a focus on quantitative data and experimental methodologies.

# **Chemical Structure and Properties**

**503O13** is chemically known as 7,11-dimethyl-4,14-bis[3-oxo-3-(tridecyloxy)propyl]-4,7,11,14-tetraazaheptadecanedioic acid, 1,17-ditridecyl ester.[1] Its structure is designed for effective siRNA encapsulation and delivery.

A summary of its key chemical and physical properties is presented in the table below.



Property	Value	Source
CAS Number	1566560-20-0	[1][3][4]
Molecular Formula	C73H144N4O8	[1][3][4]
Molecular Weight	1206.0 g/mol	[1][3]
Purity	≥90%	[1]
Appearance	A solution in ethanol	[1]
Solubility	Soluble in Ethanol and [1] Methanol	
Storage	-20°C	[3][4]

# **Application in siRNA Delivery**

**503O13** is a key component in the formation of LNPs designed to encapsulate and deliver siRNA to target cells. These LNPs are engineered for high transfection efficiency and biodegradability, which mitigates potential toxicity.

# In Vivo Gene Silencing

LNPs formulated with **503O13** have demonstrated potent in vivo gene silencing activity. A key study highlighted that LNPs encapsulating siRNA targeting Factor VII mRNA led to a significant decrease in serum Factor VII levels in mice.[1] This demonstrates the potential of **503O13**-based LNPs for therapeutic applications.

Parameter	Value	Condition	Source
EC50	0.01 mg/kg	In preclinical models for gene silencing	[2]
Blood Clearance (t1/2)	6 min	In vivo	[2]

# **Experimental Protocols**

The following sections detail the methodologies for key experiments involving **503O13**.



## **LNP Formulation**

A common method for formulating **503O13**-containing LNPs for siRNA delivery involves a rapid mixing process.

## Materials:

- 503O13
- Dioleoylphosphatidylethanolamine (DOPE)
- Cholesterol
- C16-PEG2000 ceramide (PEG-lipid)
- siRNA
- Ethanol
- Aqueous buffer (e.g., citrate buffer, pH 4.0)

#### Protocol:

- Dissolve **503O13**, DOPE, cholesterol, and PEG-lipid in ethanol to prepare the lipid-ethanol solution.
- Dissolve the siRNA in an aqueous buffer.
- Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic) using a microfluidic mixing device or a similar system.
- The resulting mixture contains self-assembled LNPs encapsulating the siRNA.
- Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.
- Sterile-filter the final LNP formulation.



## In Vivo siRNA Delivery and Efficacy Assessment

This protocol outlines the general steps for evaluating the in vivo efficacy of **503O13**-based LNPs.

#### **Animal Model:**

• Typically, mouse models (e.g., C57BL/6) are used.

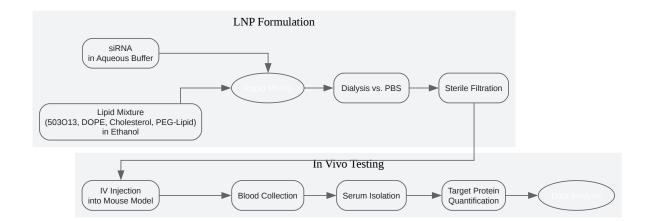
#### Protocol:

- Administer the **503O13**-LNP-siRNA formulation to the animals via intravenous (IV) injection.
- At predetermined time points post-injection (e.g., 24, 48, 72 hours), collect blood samples.
- Isolate serum from the blood samples.
- Quantify the levels of the target protein (e.g., Factor VII) in the serum using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic assay.
- Compare the target protein levels in the treated group to a control group (e.g., receiving PBS or LNPs with a scrambled siRNA) to determine the percentage of gene silencing.

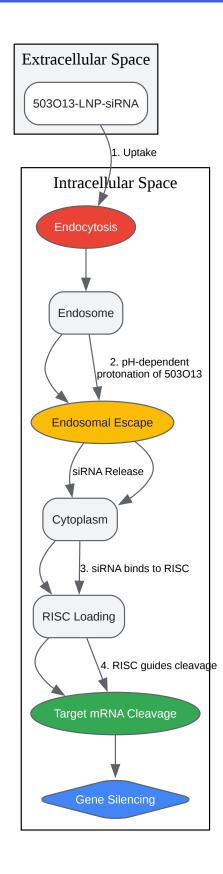
# **Visualizing Experimental Workflow**

The following diagram illustrates the general workflow for the formulation and in vivo testing of **503O13**-based LNPs.









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## References

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